molecular formula C24H23ClN4O3S2 B15100416 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15100416
M. Wt: 515.0 g/mol
InChI Key: FVGVMWPIAMWAGZ-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditionsEach step requires careful control of reaction conditions, including temperature, pH, and solvent choice .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-hydroxybutan-2-yl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways .

Properties

Molecular Formula

C24H23ClN4O3S2

Molecular Weight

515.0 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23ClN4O3S2/c1-3-16(13-30)26-20-17(22(31)28-10-6-7-14(2)21(28)27-20)11-19-23(32)29(24(33)34-19)12-15-8-4-5-9-18(15)25/h4-11,16,26,30H,3,12-13H2,1-2H3/b19-11-

InChI Key

FVGVMWPIAMWAGZ-ODLFYWEKSA-N

Isomeric SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Canonical SMILES

CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.